molecular formula C7H7ClN2S B1349316 1-(3-Chlorophenyl)thiourea CAS No. 4947-89-1

1-(3-Chlorophenyl)thiourea

Cat. No.: B1349316
CAS No.: 4947-89-1
M. Wt: 186.66 g/mol
InChI Key: LSYZRUOXXOTVAV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)thiourea is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a thiourea N—C(=S)—N plane, which forms a dihedral angle with the benzene ring . More detailed structural analysis would require specific experimental data.


Chemical Reactions Analysis

Thiourea derivatives, including this compound, have been known to undergo various organic transformations into other demanding scaffolds, which is an attractive strategy for synthetic chemists to access heterocyclic cores .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a melting point of 137.0 to 141.0 °C .

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-(3-Chlorophenyl)thiourea has been identified as an efficient enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, showcasing potential for therapeutic applications targeting neurodegenerative diseases such as Alzheimer's. It demonstrates enzyme inhibition IC50 values of 50 µg/mL for acetylcholinesterase and 60 µg/mL for butyrylcholinesterase. Moreover, this compound has shown moderate sensitivity as a sensing probe for detecting toxic metal mercury using spectrofluorimetric techniques, indicating its utility in environmental monitoring and safety assessments Rahman et al., 2021.

DNA Interaction and Antioxidant Activity

This compound derivatives have been synthesized and characterized for their interaction with DNA and antioxidant activities. These compounds exhibit the ability to bind with DNA through electrostatic interactions and possess notable free radical scavenging abilities, suggesting their potential as therapeutic agents with antioxidant properties. Their interactions with DNA and superior antioxidant capabilities underscore their relevance in medicinal chemistry for developing new treatments Hussain et al., 2020.

Structural Characterization and Molecular Docking

The crystal structures of this compound derivatives have been extensively studied, revealing insights into their molecular configurations and potential interactions with biological targets. These structural analyses support the compound's role in the design of targeted therapies and the development of novel pharmaceuticals. Molecular docking studies further validate the strong interaction capabilities of these compounds with specific protein targets, emphasizing their potential in drug discovery and development Saeed & Parvez, 2005.

Serum Albumin Binding

Research into the interactions between this compound and serum albumin through fluorescence spectroscopy and UV absorption spectrum has demonstrated a strong ability to quench the intrinsic fluorescence of both bovine and human serum albumin. This suggests potential applications in the study of protein-drug interactions and the development of therapeutic agents Cui et al., 2006.

Synthesis and Characterization of Derivatives

A series of 1-(3,4-dichlorophenyl)-thiourea derivatives have been synthesized and characterized, providing a foundation for exploring the diverse applications of thiourea derivatives in pharmaceuticals, material science, and as ligands in coordination chemistry. These derivatives pave the way for the development of new compounds with improved biological and chemical properties Yusof et al., 2010.

Safety and Hazards

1-(3-Chlorophenyl)thiourea is considered hazardous. It is fatal if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and storing it locked up .

Future Directions

Thiourea derivatives, including 1-(3-Chlorophenyl)thiourea, have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and therefore, have remained the focus of several review articles . They also show promise in enzyme inhibition and mercury sensing .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)thiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been identified as a potent inhibitor of urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of kidney stones and other urease-related pathologies .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing its reaction . This binding interaction is facilitated by the presence of the chlorophenyl group, which enhances the compound’s affinity for the enzyme . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on urease and other enzymes for prolonged durations . The compound’s efficacy may decrease over time due to gradual degradation and potential interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other cellular targets and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which facilitate its excretion from the body . These metabolic pathways are crucial for regulating the compound’s bioavailability and minimizing its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to different cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target enzymes and other biomolecules, thereby influencing its overall biochemical effects .

Properties

IUPAC Name

(3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZRUOXXOTVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197798
Record name Thiourea, (3-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4947-89-1
Record name N-(3-Chlorophenyl)thiourea
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Record name 3-(Chlorophenyl)thiourea
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Record name N-(3-Chlorophenyl)thiourea
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Record name Thiourea, (3-chlorophenyl)- (9CI)
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Record name (3-chlorophenyl)thiourea
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Record name 3-(CHLOROPHENYL)THIOUREA
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Synthesis routes and methods

Procedure details

1-Chloro-3-isothiocyanatobenzene (15 g, 88 mmol) was added to a solution of 0.5 M ammonia in 1,4-dioxane (80 mL), and the mixture was stirred at room temperature for 0.16 h. The reaction mixture was concentrated in vacuo, and partitioned between ethyl acetate and water. The separated organic layer was washed with saturated NaCl solution, dried over sodium sulfate and filtered, and the filtrate was concentrated in vacuo to afford the title compound (15.5 g, 89%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.80 (s, 1H), 7.70 (s, 1H), 7.52 (bs, 2H), 7.38-7.27 (m, 2H), 7.15 (dt, J1=7.0 Hz, J2=2.1 Hz, 1H). ESI-MS m/z: 187 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of (3-chlorophenyl)thiourea and how does it influence its crystal packing?

A1: (3-Chlorophenyl)thiourea consists of a thiourea group [N—C(=S)—N] attached to a chlorobenzene ring at the 3rd position. This structure allows for intermolecular interactions, primarily hydrogen bonding. Research shows that the thiourea N—C(=S)—N plane typically exhibits a dihedral angle with the benzene ring, for instance, 64.80° in the parent compound []. This conformation, along with the presence of N—H, C=S, and C—Cl groups, facilitates the formation of N—H⋯S, N—H⋯Cl, and C—H⋯S hydrogen bonds. These interactions contribute to the formation of sheet-like structures extending along specific crystallographic planes [].

Q2: Are there variations in the crystal structure of (3-chlorophenyl)thiourea derivatives?

A2: Yes, the introduction of different substituents on the (3-chlorophenyl)thiourea scaffold can significantly influence the crystal structure. For example, in 1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea, the bulky adamantyl group leads to a distinct orthorhombic crystal system with different cell parameters compared to the parent compound [].

Q3: Does the presence of an acetyl group alter the hydrogen bonding patterns in (3-chlorophenyl)thiourea derivatives?

A3: Yes, the introduction of an acetyl group, as seen in 3-acetyl-1-(3-chlorophenyl)thiourea, leads to the formation of an intramolecular N—H⋯O hydrogen bond, generating an S(6) ring motif within the molecule []. This intramolecular hydrogen bond is in addition to the intermolecular N—H⋯S hydrogen bonds observed in the parent compound.

Q4: How does the conformation of (3-chlorophenyl)thiourea derivatives affect their intermolecular interactions?

A4: The conformation of the molecule, particularly the dihedral angle between the benzene ring and the thiourea group, can significantly influence the hydrogen bonding pattern. For instance, in 1-(4-chlorobutanoyl)-3-(3-chlorophenyl)thiourea, two independent molecules with different conformations are present in the asymmetric unit []. These conformational differences lead to variations in the dihedral angles and consequently affect the N—H⋯O and N—H⋯S hydrogen bonding networks observed in the crystal structure.

Q5: Are there studies investigating the spectroscopic properties of (3-chlorophenyl)thiourea derivatives?

A5: Yes, research has explored the spectral characteristics of N-2-(pyridyl)- and N-2-(picolyl)-N′-(3-chlorophenyl)thioureas, encompassing structural, spectral, and thermal studies []. This indicates an interest in understanding the relationship between structure and spectroscopic behavior in this class of compounds.

Q6: What is the impact of introducing a benzoyl group on the structure of (3-chlorophenyl)thiourea?

A6: The introduction of a benzoyl group, as observed in 1-(3-chlorobenzoyl)-3-(3-chlorophenyl)thiourea and 1‐benzoyl‐3‐(3‐chloro­phen­yl)thio­urea, introduces additional aromatic rings and alters the spatial arrangement of the molecule [, ]. These modifications can influence the dihedral angles between the rings and impact the hydrogen bonding network, potentially leading to different crystal packing arrangements.

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